molecular formula C21H36N8O7 B1671161 Elastatinal CAS No. 51798-45-9

Elastatinal

Cat. No. B1671161
CAS RN: 51798-45-9
M. Wt: 512.6 g/mol
InChI Key: IJWCGVPEDDQUDE-YGJAXBLXSA-N
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Description

Elastatinal is a selective, irreversible elastase inhibitor . It inhibits succinyltrialanine p-nitroanilide hydrolytic enzyme (IC50 = 17 μM, porcine liver) and shows antiviral effects . It is more potent in inhibiting pancreatic elastase compared to leucocyte elastase .

Scientific Research Applications

Elastase Inhibition

Elastatinal is a selective and irreversible inhibitor of elastase . It inhibits succinyltrialanine p-nitroanilide hydrolytic enzyme (IC50 = 17 μM, porcine liver) and has been shown to inhibit neutrophil and microglial elastase .

Antiviral Effects

Elastatinal has been found to exhibit antiviral effects . Although the exact mechanism of its antiviral activity is not fully understood, it is believed to interfere with the proteolytic activity of certain viruses.

Thermitase Inhibition

Elastatinal can also be used as an inhibitor for thermitase, a thermostable serine protease from Thermoactinomyces vulgaris . This makes it a valuable tool in the study of this enzyme and its role in various biological processes.

Inhibition of Macroglobulin-Protease Complexes

Elastatinal has been shown to inhibit the proteolytic activity of macroglobulin-protease complexes . This suggests potential applications in the study of these complexes and their role in protein degradation.

Investigation of Active Sites and Catalytic Mechanisms

Researchers have employed elastatinal as a molecular probe to investigate the active sites and catalytic mechanisms of elastase enzymes . This has provided insights into the structural requirements for effective enzyme inhibition and facilitated the design of novel protease inhibitors with improved potency and selectivity.

Design of Novel Protease Inhibitors

The structural insights gained from the use of elastatinal as a molecular probe have facilitated the design of novel protease inhibitors with improved potency and selectivity . These novel inhibitors could have potential applications in the treatment of diseases associated with aberrant protease activity.

Safety And Hazards

Elastatinal is not classified as a hazardous substance . In case of skin contact or inhalation, it is recommended to wash with plenty of water and get medical attention if symptoms occur .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Elastatinal can be achieved using a convergent approach, where the two key fragments are synthesized separately and then combined in a final step.", "Starting Materials": [ "L-phenylalanine", "L-valine", "L-proline", "Boc anhydride", "N,N-dimethylformamide (DMF)", "N-hydroxysuccinimide (NHS)", "Dicyclohexylcarbodiimide (DCC)", "Triethylamine (TEA)", "Tetrabutylammonium fluoride (TBAF)", "Methanol", "Diethyl ether", "Acetonitrile", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Protection of the carboxylic acid of L-phenylalanine with Boc anhydride and TEA in DMF", "Coupling of Boc-L-phenylalanine with NHS and DCC in DMF to obtain Boc-L-phenylalanyl-NHS ester", "Deprotection of the Boc group with TBAF in methanol to obtain L-phenylalanyl-NHS ester", "Coupling of L-phenylalanyl-NHS ester with L-valine in DMF using HCl as a catalyst to obtain dipeptide intermediate", "Coupling of dipeptide intermediate with L-proline in DMF using HCl as a catalyst to obtain tripeptide intermediate", "Deprotection of the N-terminal Boc group with HCl in DMF to obtain Elastatinal" ] }

CAS RN

51798-45-9

Product Name

Elastatinal

Molecular Formula

C21H36N8O7

Molecular Weight

512.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1

InChI Key

IJWCGVPEDDQUDE-YGJAXBLXSA-N

Isomeric SMILES

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O

SMILES

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Elastatinal;  EINECS 257-426-7;  BRN 0873543;  BRN-0873543;  BRN0873543; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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